molecular formula C11H16ClNO2S B4546176 N-[1-(4-chlorophenyl)propyl]ethane-1-sulfonamide

N-[1-(4-chlorophenyl)propyl]ethane-1-sulfonamide

Cat. No.: B4546176
M. Wt: 261.77 g/mol
InChI Key: NJRNUCLZKYYHLV-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propyl]ethane-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further connected to a propyl group substituted with a 4-chlorophenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Future Directions

The future directions for research on “N-[1-(4-chlorophenyl)propyl]ethanesulfonamide” could include exploring its potential biological activities, given the known activities of other sulfonamides . Additionally, further studies could investigate its synthesis and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-chlorophenyl)propyl]ethane-1-sulfonamide typically involves the reaction of 4-chlorophenylpropylamine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorophenylpropylamine+ethanesulfonyl chlorideThis compound+HCl\text{4-chlorophenylpropylamine} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chlorophenylpropylamine+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[1-(4-chlorophenyl)propyl]ethane-1-sulfonamide can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-[1-(4-chlorophenyl)propyl]ethane-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.

Medicine: Sulfonamides, in general, are known for their antibacterial properties. This compound may exhibit similar properties and is investigated for its potential use in treating bacterial infections.

Industry: This compound is used in the production of dyes and pigments. Its chemical structure allows it to participate in various reactions, leading to the formation of colorants used in textiles and other materials.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)propyl]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

  • N-[1-(4-bromophenyl)propyl]ethane-1-sulfonamide
  • N-[1-(4-fluorophenyl)propyl]ethane-1-sulfonamide
  • N-[1-(4-methylphenyl)propyl]ethane-1-sulfonamide

Comparison: N-[1-(4-chlorophenyl)propyl]ethane-1-sulfonamide is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity to its molecular targets. In comparison, the bromine, fluorine, or methyl groups in similar compounds may lead to different reactivity and biological properties.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S/c1-3-11(13-16(14,15)4-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRNUCLZKYYHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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